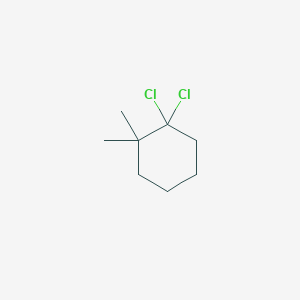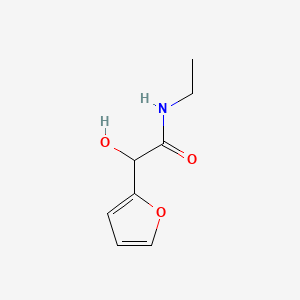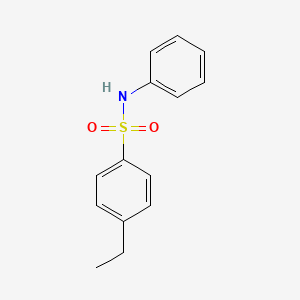
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane is a complex organosilicon compound It is characterized by its unique structure, which includes multiple oxygen and sulfur atoms, as well as silicon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane involves multiple steps. One common method involves the reaction of tetramethylsilane with sulfur and oxygen-containing reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce silanes or siloxanes.
科学的研究の応用
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism by which 2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidinone: Another organosilicon compound with similar structural features.
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: Shares some chemical properties but differs in its reactivity and applications.
Hexamethylacetone: A simpler ketone with related structural elements.
Uniqueness
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane is unique due to its complex structure, which includes multiple oxygen and sulfur atoms, as well as silicon atoms
特性
CAS番号 |
62999-69-3 |
|---|---|
分子式 |
C6H18O10S3Si2 |
分子量 |
402.6 g/mol |
IUPAC名 |
bis(trimethylsilyloxysulfonyl) sulfate |
InChI |
InChI=1S/C6H18O10S3Si2/c1-20(2,3)15-18(9,10)13-17(7,8)14-19(11,12)16-21(4,5)6/h1-6H3 |
InChIキー |
RVHLLDZJFQXESD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OS(=O)(=O)OS(=O)(=O)OS(=O)(=O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
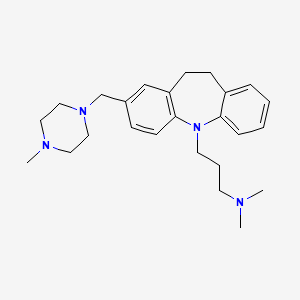
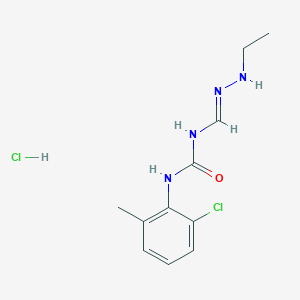
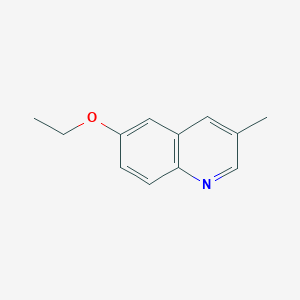

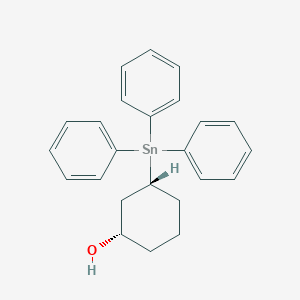


![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
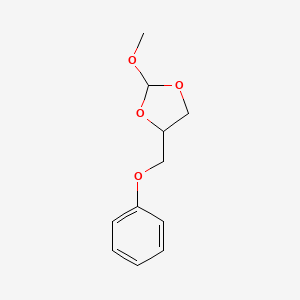
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
